molecular formula C13H10F2N2O3S B5300280 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide

4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide

Cat. No. B5300280
M. Wt: 312.29 g/mol
InChI Key: RRKYUYOZUWQEOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide, also known as DASB, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of sulfonylureas and is a selective serotonin reuptake inhibitor (SSRI) that is commonly used as a radioligand in positron emission tomography (PET) imaging studies.

Mechanism of Action

4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide works by binding to the SERT protein and inhibiting its function, thereby increasing the concentration of serotonin in the synaptic cleft. This results in an increase in serotonin signaling, which can have various effects on mood, cognition, and behavior. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of the SERT protein's reuptake function.
Biochemical and Physiological Effects
The use of this compound in PET imaging studies has revealed various biochemical and physiological effects of SERT dysfunction. For example, studies have shown that patients with depression have decreased SERT density in certain brain regions, which may contribute to the development of depressive symptoms. Similarly, studies have shown that the use of SSRIs such as this compound can increase SERT density and improve depressive symptoms in patients with depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide in lab experiments is its high selectivity for SERT, which allows for accurate measurement of SERT density and distribution in the brain. Additionally, this compound has a long half-life, which allows for extended imaging sessions. However, there are also some limitations to using this compound. For example, this compound is a radioactive compound, which requires special handling and disposal procedures. Additionally, the use of this compound is limited to PET imaging studies, which may not be accessible to all researchers.

Future Directions

There are several future directions for research involving 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide. One area of interest is the use of this compound in studying the effects of SSRIs on SERT density and distribution in the brain. Additionally, researchers are exploring the use of this compound in studying the role of SERT dysfunction in other psychiatric disorders such as anxiety and obsessive-compulsive disorder. Finally, there is ongoing research into the development of new radioligands that can selectively target other proteins involved in the regulation of neurotransmitters, which may provide new insights into the pathophysiology of psychiatric disorders.

Synthesis Methods

The synthesis of 4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide involves the reaction of 4-aminobenzoic acid with 2,5-difluorobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The final product has a white crystalline appearance and a melting point of 235-238°C.

Scientific Research Applications

4-{[(2,5-difluorophenyl)sulfonyl]amino}benzamide is commonly used as a radioligand in PET imaging studies to visualize the serotonin transporter (SERT) in the brain. SERT is a protein that is responsible for the reuptake of serotonin from the synaptic cleft, and its dysfunction has been implicated in various psychiatric disorders such as depression, anxiety, and obsessive-compulsive disorder. By using this compound as a radioligand, researchers can measure the density and distribution of SERT in the brain, which can provide valuable insights into the pathophysiology of these disorders.

properties

IUPAC Name

4-[(2,5-difluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O3S/c14-9-3-6-11(15)12(7-9)21(19,20)17-10-4-1-8(2-5-10)13(16)18/h1-7,17H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKYUYOZUWQEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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